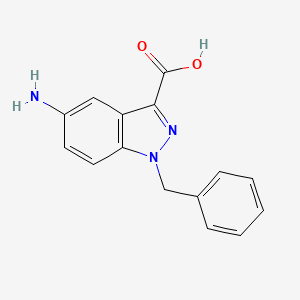

1-Benzyl-5-aminoindazolyl-3-carboxylic acid

Description

1-Benzyl-5-aminoindazolyl-3-carboxylic acid is a heterocyclic compound featuring an indazole core substituted with a benzyl group at position 1, an amino group at position 5, and a carboxylic acid moiety at position 2. Indazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition and anticancer properties.

Properties

Molecular Formula |

C15H13N3O2 |

|---|---|

Molecular Weight |

267.28 g/mol |

IUPAC Name |

5-amino-1-benzylindazole-3-carboxylic acid |

InChI |

InChI=1S/C15H13N3O2/c16-11-6-7-13-12(8-11)14(15(19)20)17-18(13)9-10-4-2-1-3-5-10/h1-8H,9,16H2,(H,19,20) |

InChI Key |

NMNDHMKRTXANEK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)N)C(=N2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 1-Benzyl-5-aminoindazolyl-3-carboxylic acid typically involves:

- Construction of the indazole core with appropriate substitution.

- Introduction of the benzyl group at the N-1 position.

- Installation of the amino group at the 5-position.

- Carboxylation at the 3-position.

The synthetic routes generally use amide bond formation followed by cyclization to form the indazole ring, with subsequent functional group modifications.

Amide Formation and Cyclization Using HBTU-Promoted One-Pot Methodology

A highly efficient and mild method involves the use of HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) to promote amide bond formation followed by cyclization to form benzimidazole or indazole derivatives. This method is acid-free, one-pot, and offers excellent yields (80–99%) for related compounds, including amino-substituted heterocycles.

Key features of the HBTU method:

- Step 1: Activation of the carboxylic acid with HBTU at room temperature to form an amide intermediate.

- Step 2: Cyclization under reflux conditions to form the heterocyclic ring.

- Advantages:

- No need for isolation of intermediates.

- Broad substrate scope including amino acid derivatives.

- Functional group tolerance including benzyl protecting groups.

- Mild conditions avoiding strong acids.

This methodology is adaptable for the synthesis of 1-Benzyl-5-aminoindazolyl-3-carboxylic acid by selecting appropriate starting materials such as a benzylamine derivative and a carboxylic acid precursor bearing the aminoindazole scaffold.

Benzylation and Amination Steps

- Benzylation: Introduction of the benzyl group at the nitrogen (N-1) of the indazole is commonly achieved by nucleophilic substitution using benzyl halides or benzyl bromide under basic conditions.

- Amination: The amino group at the 5-position can be introduced by substitution reactions on a halogenated intermediate or by reduction of a nitro precursor.

Preparation via Amidation Using Borate Ester Catalysts

Another reported method involves direct amide synthesis from carboxylic acids and amines using borate esters such as tris(2,2,2-trifluoroethyl)borate [B(OCH2CF3)3] as catalysts in acetonitrile solvent at elevated temperatures (80–100 °C) for 5–24 hours. This method can be used to prepare N-benzyl amides, which are key intermediates in the synthesis of 1-Benzyl-5-aminoindazolyl-3-carboxylic acid.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | B(OCH2CF3)3 (2 equiv) | Borate ester catalyst |

| Solvent | Acetonitrile (0.5 M) | Polar aprotic solvent |

| Temperature | 80–100 °C | Sealed tube for higher temperature |

| Reaction Time | 5–24 hours | Longer times for more challenging substrates |

| Workup | Dilution with CH2Cl2 or EtOAc and water; ion exchange resins | Efficient purification |

Chiral Resolution and Enantiomeric Purity

For pharmaceutical applications, enantiomeric purity is critical. The compound or its intermediates can be resolved into enantiomers by:

- Chiral synthesis from optically pure precursors.

- Resolution of racemates using chiral high-performance liquid chromatography (HPLC).

- Formation of diastereomeric salts with optically active acids or bases (e.g., tartaric acid, 1-phenylethylamine) followed by chromatographic or crystallization separation.

Summary Table of Preparation Methods

Research Findings and Notes

- The HBTU method enables a streamlined approach to synthesize aminoindazole carboxylic acids without the need for isolating intermediates, significantly improving throughput and reducing waste.

- Functional groups such as benzyl ethers and esters are stable under the reaction conditions, allowing for flexibility in protecting group strategies.

- The borate ester catalyzed amidation is a robust alternative for forming amide bonds necessary for the indazole scaffold construction.

- Enantiomeric purity can be efficiently controlled post-synthesis, ensuring the compound's suitability for pharmaceutical applications.

- The compound’s preparation is well-documented in patent literature, ensuring reproducibility and scalability for industrial synthesis.

Chemical Reactions Analysis

1-Benzyl-5-aminoindazolyl-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

1-Benzyl-5-aminoindazolyl-3-carboxylic acid has been investigated for its potential anticancer properties. Studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, a study reported that derivatives of this compound demonstrated selective inhibition of cancer cell proliferation, indicating its potential as a lead compound for developing new anticancer agents.

Mechanism of Action

The mechanism by which 1-benzyl-5-aminoindazolyl-3-carboxylic acid exerts its anticancer effects may involve the modulation of signaling pathways associated with cell growth and apoptosis. Research suggests that it may inhibit specific kinases involved in tumor progression, thereby leading to reduced cell viability in cancer cells.

Neurological Applications

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective properties of 1-benzyl-5-aminoindazolyl-3-carboxylic acid. It has been shown to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study

In a preclinical model of neurodegeneration, treatment with this compound resulted in improved cognitive function and reduced neuronal loss, suggesting its potential utility in treating neurodegenerative disorders.

Anti-inflammatory Properties

Inflammation Modulation

The compound has also been studied for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines and chemokines, making it a candidate for developing therapies aimed at chronic inflammatory conditions.

Data Table: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Anticancer | Cytotoxicity in cancer cells | |

| Neuroprotective | Reduces oxidative stress | |

| Anti-inflammatory | Inhibits cytokine production |

Synthesis and Derivative Development

Chemical Modifications

Research into the synthesis of derivatives of 1-benzyl-5-aminoindazolyl-3-carboxylic acid has revealed that modifications can enhance its biological activity. For example, introducing various substituents on the benzyl group has been shown to improve potency against specific targets.

Mechanism of Action

The mechanism of action of 1-Benzyl-5-aminoindazolyl-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

Compound 1: 1-Benzyl-5-nitroimidazole-4-carboxylic acid ()

- Core Structure : Imidazole (5-membered ring with two nitrogen atoms).

- Substituents: Benzyl at position 1. Nitro (-NO₂) at position 5. Carboxylic acid (-COOH) at position 4.

- Molecular Formula : Estimated as C₁₁H₉N₃O₄ (based on substituent analysis).

- Carboxylic acid at position 4 (imidazole) vs. position 3 (indazole), which may influence solubility and binding affinity .

Compound 2: 1-Benzyl-5-phenyl-1H-pyrazole-3-carboxylic acid ()

- Core Structure : Pyrazole (5-membered ring with two adjacent nitrogen atoms).

- Substituents :

- Benzyl at position 1.

- Phenyl at position 5.

- Carboxylic acid at position 3.

- Molecular Formula : C₁₇H₁₄N₂O₂.

- Molecular Weight : 278.31 g/mol.

- Pyrazole vs. indazole core: Indazole’s fused benzene ring may enhance π-π stacking interactions in biological systems .

Compound 3: 1-Benzylimidazole-5-carboxaldehyde ()

- Core Structure : Imidazole.

- Substituents :

- Benzyl at position 1.

- Carboxaldehyde (-CHO) at position 5.

- Molecular Formula : C₁₁H₁₀N₂O.

- Molecular Weight : 186.21 g/mol.

- Key Differences: The aldehyde group offers distinct reactivity (e.g., Schiff base formation) compared to carboxylic acid or amino groups, making it more suitable for conjugation chemistry rather than direct therapeutic use .

Structural and Pharmacological Implications

| Parameter | 1-Benzyl-5-aminoindazolyl-3-carboxylic acid | 1-Benzyl-5-nitroimidazole-4-carboxylic acid | 1-Benzyl-5-phenylpyrazole-3-carboxylic acid |

|---|---|---|---|

| Core Heterocycle | Indazole | Imidazole | Pyrazole |

| Substituent at Position 5 | Amino (-NH₂) | Nitro (-NO₂) | Phenyl (-C₆H₅) |

| Carboxylic Acid Position | 3 | 4 | 3 |

| Molecular Weight (g/mol) | ~243 (estimated) | ~247 (estimated) | 278.31 |

| Potential Applications | Kinase inhibition, anticancer agents | Antibacterial/antiparasitic agents | Anti-inflammatory agents |

- Electron Effects: Amino groups enhance nucleophilicity, favoring hydrogen bonding in target binding, while nitro groups may improve membrane permeability but reduce metabolic stability .

Limitations of Available Data

The provided evidence lacks direct studies on 1-benzyl-5-aminoindazolyl-3-carboxylic acid, necessitating extrapolation from analogs. For instance:

- Biological Data : Pharmacokinetic or efficacy data for the target compound are absent, unlike nitroimidazole derivatives, which are well-documented in antiparasitic research .

Biological Activity

1-Benzyl-5-aminoindazolyl-3-carboxylic acid is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

1-Benzyl-5-aminoindazolyl-3-carboxylic acid is characterized by the presence of an indazole core, which is known for its diverse biological properties. The benzyl group and carboxylic acid moiety contribute to its solubility and interaction with biological targets.

Anticancer Activity

Research has indicated that derivatives of indazole, including 1-benzyl-5-aminoindazolyl-3-carboxylic acid, exhibit significant anticancer properties. A study conducted on various indazole derivatives demonstrated their ability to inhibit cancer cell proliferation. The IC50 values for certain derivatives were found to be comparable to established chemotherapeutics like doxorubicin, suggesting a mechanism involving apoptosis induction in cancer cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-Benzyl-5-aminoindazolyl-3-carboxylic acid | HeLa | 2.5 |

| Doxorubicin | HeLa | 0.75 |

Antimicrobial Activity

The compound has also been evaluated for its antibacterial properties. In vitro assays revealed that it possesses moderate activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicate the effectiveness of the compound compared to standard antibiotics.

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | >128 |

This suggests that while it may not be as potent as conventional antibiotics, it could serve as a lead compound for further modifications aimed at enhancing its antimicrobial efficacy.

Enzyme Inhibition

Inhibition studies have shown that 1-benzyl-5-aminoindazolyl-3-carboxylic acid can inhibit key enzymes involved in metabolic pathways. For instance, it was tested against α-glucosidase and α-amylase, which are crucial in carbohydrate metabolism. The compound exhibited IC50 values of 15 µM and 20 µM for α-glucosidase and α-amylase respectively, indicating potential applications in managing diabetes .

Study on Cancer Cell Lines

A detailed study evaluated the effects of 1-benzyl-5-aminoindazolyl-3-carboxylic acid on various cancer cell lines. The results indicated that treatment led to significant reductions in cell viability and induced apoptotic markers such as caspase activation. This supports the hypothesis that the compound may act through a mechanism involving programmed cell death.

Toxicological Assessment

A toxicological assessment was performed using mammalian cell lines to evaluate cytotoxicity. The compound demonstrated low toxicity at concentrations up to 100 µM, suggesting a favorable safety profile for potential therapeutic use .

Q & A

Q. How to address inconsistencies in spectral data (e.g., NMR shifts) between synthetic batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.